1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
Description
This compound features a piperidine ring substituted with a sulfonyl group attached to a methoxy-trimethylphenyl moiety
Properties
Molecular Formula |
C17H27NO3S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-11-7-12(2)10-18(9-11)22(19,20)16-8-13(3)17(21-6)15(5)14(16)4/h8,11-12H,7,9-10H2,1-6H3 |
InChI Key |
LFUWVYZNKAZMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative of 4-methoxy-2,3,5-trimethylphenyl. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-[(4-Hydroxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine.
Reduction: Formation of 1-[(4-Methoxy-2,3,5-trimethylphenyl)thio]-3,5-dimethylpiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine ring may also interact with receptors in the body, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine
- 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
Comparison: Compared to these similar compounds, 1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties. Its larger piperidine ring compared to pyrrolidine and pyrazole derivatives may result in different steric and electronic effects, influencing its reactivity and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
